Molecular Weight and Scaffold Differentiation: 5,8-Diazaspiro[3.6]decan-9-one vs. 5,8-Diazaspiro[3.5]nonan-6-one
5,8-Diazaspiro[3.6]decan-9-one (MW 154.21 g/mol) exhibits a distinct molecular weight compared to its direct spirocyclic analog 5,8-Diazaspiro[3.5]nonan-6-one (MW 140.19 g/mol) . This difference arises from the expansion of the smaller ring system from a [3.5] to a [3.6] spiro framework, resulting in a net increase of 14 Da. Such a change in molecular mass and ring size directly impacts compound lipophilicity, steric bulk, and overall drug-likeness properties, which are critical for lead optimization.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 154.21 |
| Comparator Or Baseline | 5,8-Diazaspiro[3.5]nonan-6-one, 140.19 |
| Quantified Difference | +14.02 |
| Conditions | Calculated from molecular formula (C8H14N2O vs. C7H12N2O) as reported in vendor technical datasheets. |
Why This Matters
This quantifies the structural differentiation, allowing a researcher to select the correct spirocyclic scaffold with the precise molecular weight and ring size required for their target's binding pocket or desired physicochemical profile.
